3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
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Overview
Description
3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C19H16O3 and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of a methoxy group and a naphthalen-1-ylmethoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the reaction of vanillin with 1-(chloromethyl)naphthalene in the presence of potassium carbonate in anhydrous dimethylformamide (DMF). The reaction mixture is stirred at room temperature for two days . The reaction can be summarized as follows:
- Dissolve vanillin (5 g) in anhydrous DMF (50 mL).
- Add 1-(chloromethyl)naphthalene (5.4 mL) and potassium carbonate (4.99 g) to the solution.
- Stir the mixture at room temperature for two days.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of anhydrous conditions and appropriate solvents ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and naphthalen-1-ylmethoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde depends on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(phenylmethoxy)benzaldehyde
- 3-Methoxy-4-(2-naphthylmethoxy)benzaldehyde
- 3-Methoxy-4-(4-naphthylmethoxy)benzaldehyde
Uniqueness
3-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is unique due to the presence of the naphthalen-1-ylmethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are desired.
Properties
IUPAC Name |
3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19-11-14(12-20)9-10-18(19)22-13-16-7-4-6-15-5-2-3-8-17(15)16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEUVGFZNAWGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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